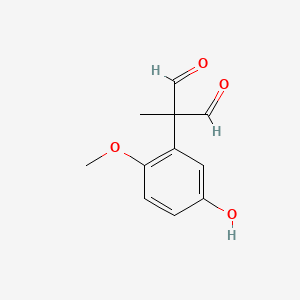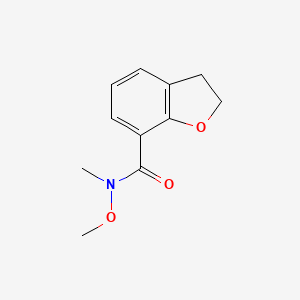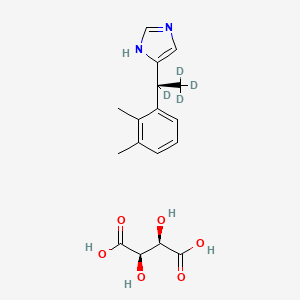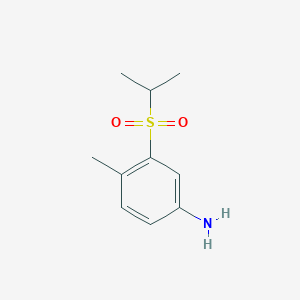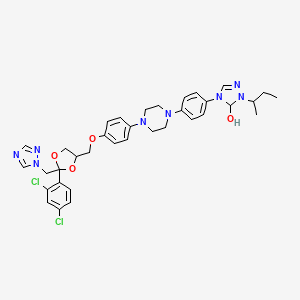
Itraconazole-hydroxy 100 microg/mL in Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Itraconazole is a metabolite of Itraconazole, a well-known antifungal agent. It is used in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. This compound has garnered attention due to its potential therapeutic effects and its role in drug metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxy Itraconazole can be synthesized through various chemical reactions involving Itraconazole. The synthetic routes typically involve the modification of the Itraconazole molecule to introduce hydroxyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of Hydroxy Itraconazole involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while ensuring safety and environmental compliance. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of Itraconazole, which exhibit enhanced antifungal properties and improved pharmacokinetic profiles.
Aplicaciones Científicas De Investigación
Hydroxy Itraconazole is extensively used in scientific research due to its antifungal properties and its role as a metabolite of Itraconazole. It is employed in studies related to:
Chemistry: Investigating the synthesis and structural modifications of antifungal agents.
Biology: Studying the biological activity and mechanisms of action of antifungal compounds.
Medicine: Developing new antifungal therapies and understanding drug metabolism.
Industry: Enhancing the production processes of antifungal agents and ensuring quality control.
Mecanismo De Acción
Hydroxy Itraconazole exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to the weakening and eventual death of the fungal cells. The compound targets specific molecular pathways involved in ergosterol synthesis, making it an effective antifungal agent.
Comparación Con Compuestos Similares
Hydroxy Itraconazole is compared with other triazole antifungal agents such as Fluconazole, Voriconazole, and Posaconazole. While these compounds share similar mechanisms of action, Hydroxy Itraconazole is unique in its enhanced metabolic stability and improved pharmacokinetic properties. This makes it a valuable candidate for further research and development in antifungal therapy.
List of Similar Compounds
Fluconazole
Voriconazole
Posaconazole
Itraconazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C35H40Cl2N8O4 |
|---|---|
Peso molecular |
707.6 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-ol |
InChI |
InChI=1S/C35H40Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31,34,46H,3,14-17,19-21H2,1-2H3 |
Clave InChI |
KHDVLIXZARJRJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


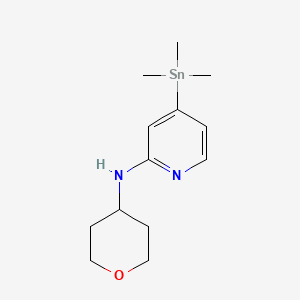

![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)

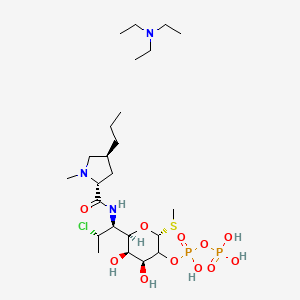
![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

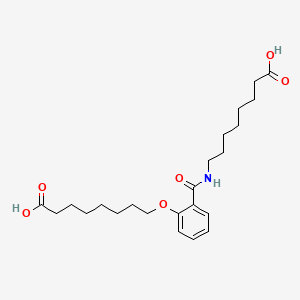
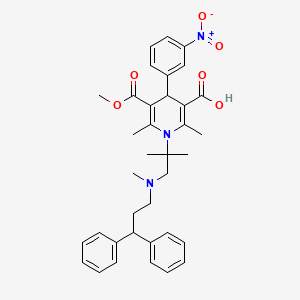
![(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B15355008.png)
